N-(3,4-dimethoxyphenethyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide
Description
N-(3,4-Dimethoxyphenethyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethyl group linked to an isoquinolinone core substituted with a 5-methoxy moiety. highlights its antileishmanial activity against promastigotes, with an IC50 value of 19.1 μM, comparable to nitrofuran-containing analogs . The 3,4-dimethoxyphenethyl moiety is a recurring pharmacophore in bioactive molecules, often associated with enhanced receptor binding and metabolic stability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-18-6-4-5-17-16(18)10-12-24(22(17)26)14-21(25)23-11-9-15-7-8-19(28-2)20(13-15)29-3/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXVAEKLDZONKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.5 g/mol
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide
Structure
The compound features a unique combination of a dimethoxyphenethyl group and an isoquinoline moiety, which is significant for its biological activity. The methoxy substituents are believed to enhance the lipophilicity and bioavailability of the compound.
Synthesis
The synthesis typically involves multiple steps starting from the isoquinoline core, followed by the introduction of the carboxamide group and methoxy side chains. Common reagents include various acids and bases to facilitate the formation of the desired product.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example, studies have shown that derivatives of isoquinoline can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
| Compound | IC50 (nM) | Target |
|---|---|---|
| RX-5902 | 10-20 | p68 RNA helicase |
| This compound | TBD | TBD |
The biological activity of this compound may involve interactions with specific molecular targets such as:
- Enzymes : Inhibition or modulation of enzyme activity related to cancer progression.
- Receptors : Binding to various receptors that regulate cellular signaling pathways.
Case Studies
- Study on Anticancer Activity : A study demonstrated that similar isoquinoline derivatives significantly inhibited tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
- Mechanistic Insights : Another research effort utilized drug affinity responsive target stability (DARTS) methods to identify p68 RNA helicase as a target for isoquinoline-based compounds, indicating a direct interaction leading to altered gene expression involved in cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the provided evidence.
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Structure-Activity Relationships (SAR)
- Methoxy Substitutions: The 3,4-dimethoxyphenethyl group is critical for membrane permeability, as seen in orexin antagonists () and the target compound. However, the 5-methoxy group on the isoquinolinone may reduce metabolic oxidation compared to unsubstituted analogs .
- Heterocyclic Cores: Replacing the isoquinolinone with a tetrazole () or benzothiazole () alters solubility and target engagement.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3,4-dimethoxyphenethyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols. For example:
- Step 1 : Alkylation of a tetrahydroisoquinoline precursor (e.g., using 1-iodoethane or benzyl bromides) under reflux in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Yields vary significantly (15–82%) depending on stoichiometry and solvent polarity .
- Step 2 : Acetamide coupling via carbodiimide-mediated reactions (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with triethylamine as a base. Purity is validated by thin-layer chromatography (TLC) and recrystallization .
- Critical Parameter : Solvent choice (polar aprotic solvents enhance nucleophilicity) and stoichiometric ratios (excess reagents improve yields but complicate purification).
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.1 ppm, aromatic protons at δ 6.9–7.5 ppm). Multiplicity patterns distinguish isoquinoline and phenethyl moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns specific to the acetamide linkage .
- X-ray Crystallography : Resolves conformational flexibility (e.g., dihedral angles between aromatic rings), critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In vitro Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., LOX/COX inhibition) with IC₅₀ calculations. Include positive controls (e.g., indomethacin) and validate via dose-response curves .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential. Normalize results to solvent controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays for efficacy). For example, if a compound shows high enzyme inhibition but low cellular activity, assess membrane permeability via PAMPA or Caco-2 models .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO’s antioxidant properties interfering with ROS assays) .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the methoxy or acetamide moieties. Validate stability in simulated gastric fluid (SGF) and human liver microsomes (HLMs) .
- SAR Studies : Systematically replace methoxy groups with halogens or bioisosteres (e.g., trifluoromethoxy) and compare logP (via HPLC) and cytochrome P450 inhibition profiles .
Q. How do conformational dynamics of the acetamide linker influence target binding?
- Methodological Answer :
- Computational Modeling : Perform molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) to analyze rotational freedom of the acetamide bond. Compare with crystal structures (e.g., dihedral angles ~44–77°) .
- Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for wild-type vs. mutant receptors (e.g., orexin-1 receptor mutants with altered binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
